Methyl 4-(6-bromo-n-hexyloxy)benzoate

Description

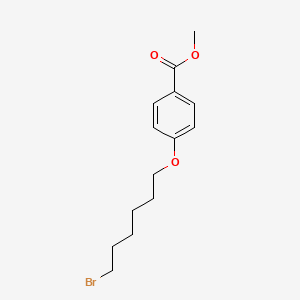

Methyl 4-(6-bromo-n-hexyloxy)benzoate is a synthetic benzoate ester characterized by a methyl ester group at the benzene ring’s carboxyl position and a 6-bromohexyloxy chain at the para position (4-position) of the aromatic ring. The hexyloxy chain terminates in a bromine atom, which confers reactivity for nucleophilic substitution or cross-coupling reactions. This compound is likely employed as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, or liquid crystal materials, where the bromine serves as a versatile functional handle for further derivatization .

Properties

Molecular Formula |

C14H19BrO3 |

|---|---|

Molecular Weight |

315.20 g/mol |

IUPAC Name |

methyl 4-(6-bromohexoxy)benzoate |

InChI |

InChI=1S/C14H19BrO3/c1-17-14(16)12-6-8-13(9-7-12)18-11-5-3-2-4-10-15/h6-9H,2-5,10-11H2,1H3 |

InChI Key |

YJMDVOPFMOIILJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCCCCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Terminal Groups

4-Methoxyphenyl 4-(6-Hydroxyhexyloxy)benzoate

- Structure : Features a methoxyphenyl ester (instead of methyl) and a terminal hydroxyl group on the hexyloxy chain.

- Key Differences :

- The hydroxyl group enables hydrogen bonding, increasing hydrophilicity compared to the brominated analogue.

- The bromine in Methyl 4-(6-bromo-n-hexyloxy)benzoate enhances its utility in alkylation or Suzuki-Miyaura coupling reactions, whereas the hydroxy variant may serve as a precursor for esterification or oxidation .

- Molecular Formula : C20H24O5 (vs. C14H19BrO3 for the target compound).

Methyl 6-Amino-2-Bromo-3-Methoxybenzoate

- Structure: Bromine and amino groups are directly attached to the aromatic ring at positions 2 and 6, respectively, with a methoxy group at position 3.

- Key Differences: The substituents on the aromatic ring create distinct electronic effects: the amino group is electron-donating, while bromine is electron-withdrawing. The target compound’s brominated alkyl chain offers greater flexibility and hydrophobicity, influencing solubility and interaction with nonpolar matrices .

Benzoate Esters with Complex Substituents

Methyl 3-[[4-(4-Bromo-2-Formylphenoxy)-6-(4-Methoxyphenoxy)-1,3,5-Triazin-2-yl]Amino]Benzoate

- Structure: Incorporates a triazine ring with bromophenoxy and methoxyphenoxy substituents.

- The bromine here is part of a phenolic moiety, limiting its participation in alkylation reactions compared to the terminal bromine in the target compound .

Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)Piperazin-1-yl)Benzoate Derivatives

- Structure: Piperazine and quinoline moieties are attached via a carbonyl group to the benzoate.

- Key Differences: These derivatives are designed for biological activity (e.g., kinase inhibition), whereas the target compound’s bromoalkyl chain suggests applications in materials science or as a synthetic intermediate. The quinoline group introduces fluorescence properties absent in the target compound .

Long-Chain and Branched Analogues

4-{[(4-Bromophenyl)Imino]Methyl}-3-Hydroxyphenyl 4-(Hexadecanoyloxy)Benzoate

- Structure: Contains a C16 aliphatic chain and an imino group.

- Key Differences: The hexadecanoyloxy chain increases hydrophobicity and melting point (222–224°C) compared to the shorter bromohexyloxy chain in the target compound.

Methyl 4-{[(6-Methylcyclohex-3-En-1-yl)Methoxy]Methyl}Benzoate

- Structure : Branched cyclohexenylmethoxy substituent at the 4-position.

- Key Differences :

- The cyclohexene ring introduces steric hindrance and reduces conformational flexibility relative to the linear bromohexyloxy chain.

- The unsaturated ring may participate in Diels-Alder reactions, unlike the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.